

Frax486 stock solution preparation and storage

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Compound of Interest

Compound Name: Frax486

Cat. No.: B15605124

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Application Notes and Protocols: Frax486

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frax486 is a potent, cell-permeable, and orally bioavailable small molecule inhibitor of Group I p21-activated kinases (PAKs), with IC₅₀ values in the nanomolar range for PAK1, PAK2, and PAK3.[1][2] By targeting these key regulators of the actin cytoskeleton, **Frax486** has emerged as a valuable tool for investigating cellular processes such as cell motility, morphology, and synaptic plasticity.[3][4] These application notes provide detailed protocols for the preparation of **Frax486** stock solutions, its storage, and its application in common in vitro and in vivo experimental models.

Quantitative Data Summary

For consistency and reproducibility in experimental design, it is imperative to handle **Frax486** with precision. The following tables summarize the key quantitative data for **Frax486**.

Table 1: Physicochemical Properties of **Frax486**

| Property | Value | Reference |
|------------------|-------------------------------------------------------------------|-----------|
| Molecular Weight | 513.39 g/mol | [1] |
| Formula | C ₂₅ H ₂₃ Cl ₂ FN ₆ O | [1] |
| CAS Number | 1232030-35-1 | [1] |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% | [1] |

Table 2: Solubility of **Frax486**

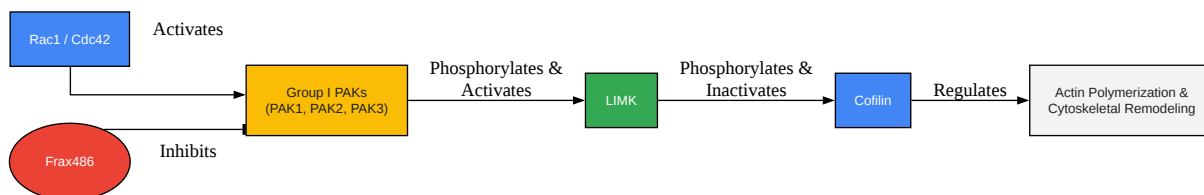
| Solvent | Maximum Concentration | Notes | Reference |
|---------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| DMSO | ≥ 20 mM | Hygroscopic DMSO can negatively impact solubility; always use freshly opened, high-quality DMSO. Warming and sonication may be required for complete dissolution. | [1] |
| Water | Insoluble | | |
| Ethanol | Insoluble | | |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Notes | Reference |
|--------------------------|---------------------|-----------------------------------------------|-----------------------------------------------|-----------|
| Solid Powder | -20°C | 3 years | Store protected from light. | |
| 4°C | 2 years | For shorter-term storage. | | |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | 1 year | For more frequent use, but shorter stability. | | |

Signaling Pathway and Mechanism of Action

Frax486 exerts its effects by inhibiting Group I p21-activated kinases (PAKs), which are serine/threonine kinases that act as key effectors of the Rho GTPases, Rac1 and Cdc42. The canonical signaling pathway involves the regulation of the actin cytoskeleton, which is crucial for maintaining cell structure and function.



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Frax486 inhibits Group I PAKs, impacting the actin cytoskeleton.

Experimental Protocols

Preparation of Frax486 Stock Solution (10 mM in DMSO)

Materials:

- **Frax486** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Pipettes and sterile filter tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- **Aseptic Technique:** Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- **Weighing:** Carefully weigh 5.13 mg of **Frax486** powder using a calibrated analytical balance.
- **Solubilization:** Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO to the tube.
- **Dissolution:** Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate briefly to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. For long-term storage, store the aliquots at -80°C.

Preparation of Working Solutions for Cell Culture

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.
- A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- To prevent precipitation, it is recommended to perform serial dilutions or add the DMSO stock to the media with gentle mixing.

Example: Preparing a 100 nM working solution of **Frax486**:

- Intermediate Dilution (Optional but Recommended): Prepare a 100 μ M intermediate stock by diluting the 10 mM stock solution 1:100 in sterile cell culture medium. For example, add 1 μ L of the 10 mM stock to 99 μ L of medium.
- Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to make 1 mL of 100 nM working solution, add 1 μ L of the 100 μ M intermediate stock to 999 μ L of cell culture medium. Mix gently by pipetting.

In Vitro Treatment of Cells: An Example with Primary Hippocampal Neurons

This protocol is an example and may require optimization for different cell types.

Materials:

- Primary hippocampal neuron cultures
- Complete neuronal culture medium
- **Frax486** working solution
- Vehicle control (culture medium with DMSO)

Procedure:

- **Cell Seeding:** Plate primary hippocampal neurons at the desired density and allow them to adhere and differentiate for the appropriate time (e.g., 7 days in vitro).
- **Treatment:** Aspirate the existing medium and replace it with fresh medium containing the desired final concentration of **Frax486** (e.g., 100 nM) or the vehicle control.
- **Incubation:** Incubate the cells for the desired treatment duration (e.g., 48 hours).
- **Downstream Analysis:** Following incubation, cells can be processed for various analyses such as immunofluorescence, Western blotting, or morphological analysis.

In Vivo Administration in Mice

Materials:

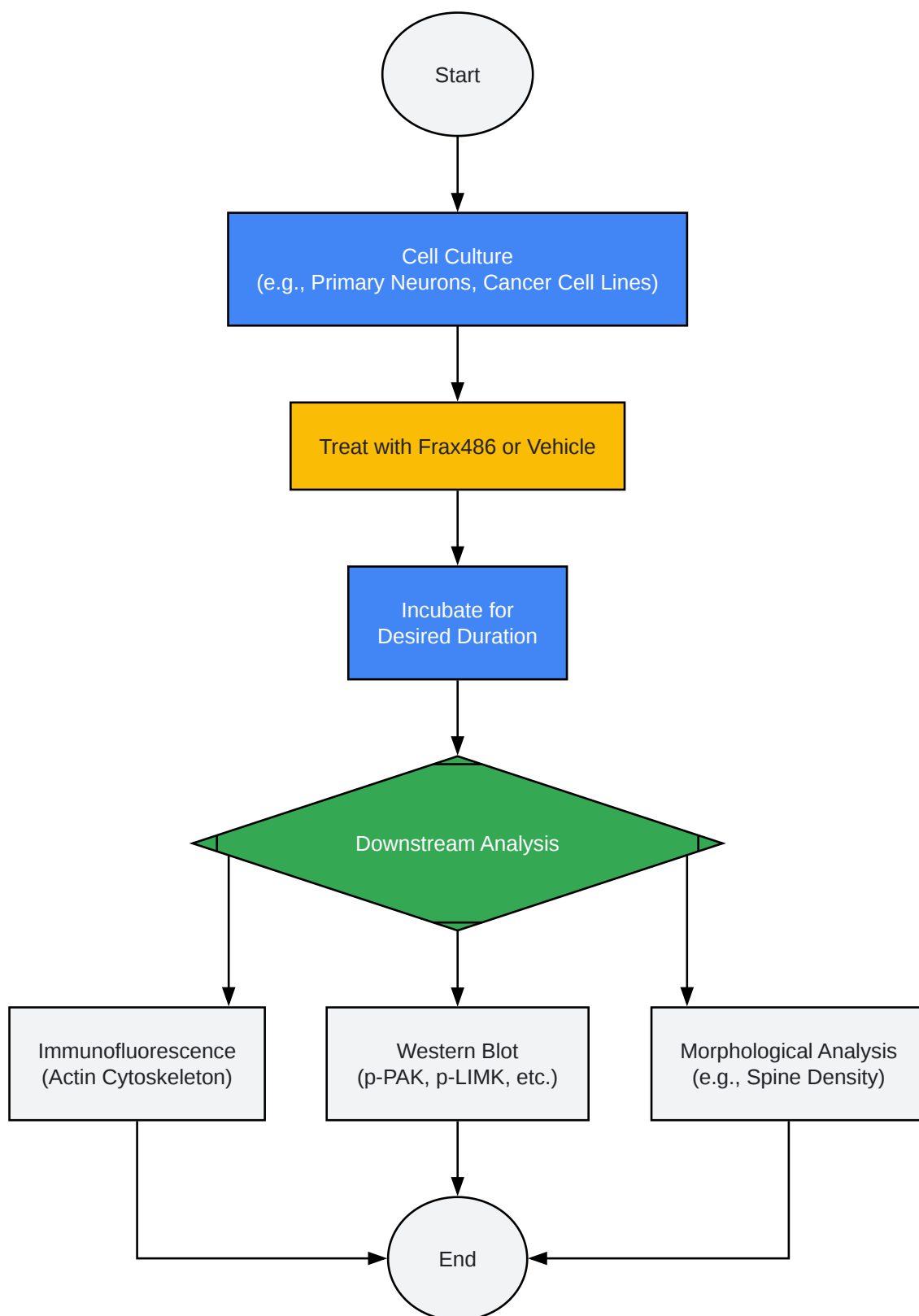
- **Frax486** powder
- 20% (w/v) hydroxypropyl- β -cyclodextrin in sterile saline
- Sterile vials
- Syringes and needles appropriate for the route of administration
- Animal balance

Procedure:

- **Formulation Preparation:** Prepare a 2 mg/mL solution of **Frax486** by dissolving the powder in 20% (w/v) hydroxypropyl- β -cyclodextrin. This may require vortexing and gentle warming. Prepare a vehicle-only control solution.
- **Dosing:** For a 20 mg/kg dose, administer the solution via subcutaneous (s.c.) injection at a volume of 10 μ L per gram of body weight.
- **Experimental Timeline:** The timing of downstream analysis will depend on the specific experiment. For example, behavioral assays can be conducted 4-6 hours post-injection, while tissue can be collected for analysis at various time points.

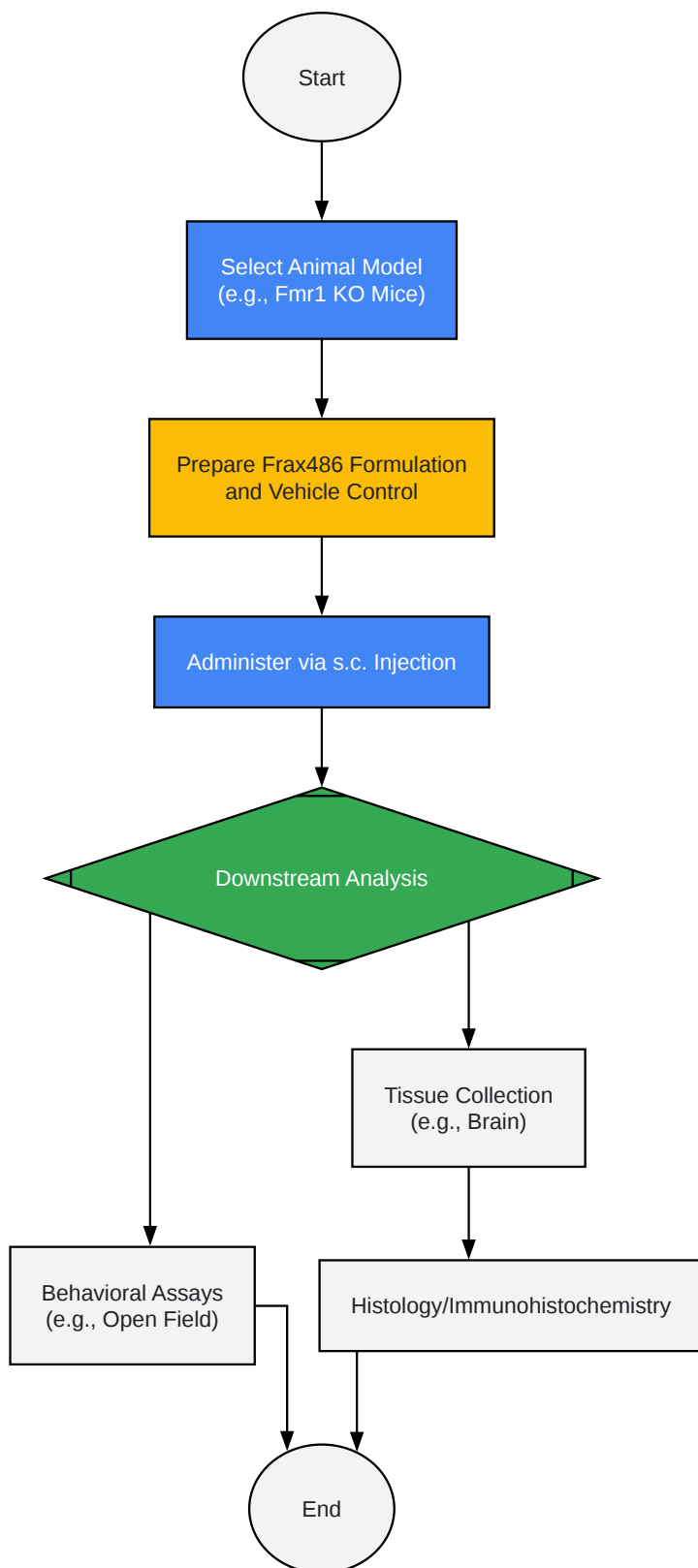
Experimental Workflows

The following diagrams illustrate typical experimental workflows involving **Frax486**.



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A typical in vitro experimental workflow using **Frax486**.



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A typical in vivo experimental workflow using **Frax486**.

Safety and Handling

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling **Frax486** powder and DMSO stock solutions.
- Ventilation: Handle **Frax486** powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Disposal: Dispose of **Frax486** and its solutions in accordance with local, state, and federal regulations for chemical waste.

These protocols and application notes are intended as a guide. Researchers should optimize conditions for their specific experimental systems.

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